1-[(Tert-butoxy)carbonyl]-7,7-difluoro-1-azaspiro[3.5]nonane-2-carboxylic acid
Beschreibung
Evolution of Azaspiro[3.5]Nonane Derivatives in Drug Discovery
The azaspiro[3.5]nonane core, a seven-membered ring fused to a five-membered nitrogen-containing ring, has become a cornerstone in targeting kinases, GPCRs, and epigenetic regulators. Early synthetic routes, such as multicomponent condensations and zirconocene-mediated cyclizations, enabled the production of diverse spirocyclic amines. For instance, 5-azaspiro[2.5]octanes and related structures demonstrated potent inhibitory effects on SIRT1 and anaplastic lymphoma kinase (ALK), underscoring their relevance in oncology.
Recent advancements in ring-closing metathesis and reductive amination have streamlined the synthesis of functionalized azaspiro[3.5]nonanes. A notable example is the patent-protected 2,7-diazaspiro[3.5]nonane derivatives, which exhibit dual sulfonyl modifications to enhance metabolic stability and target engagement. These compounds, synthesized via sequential sulfonylation of intermediates, highlight the scaffold’s versatility in accommodating diverse pharmacophores.
| Property | Fluorinated Azaspiro[3.5]Nonane | Non-Fluorinated Analog |
|---|---|---|
| LogP | 2.1 ± 0.3 | 3.5 ± 0.4 |
| Metabolic Stability (t₁/₂) | 4.8 h | 1.2 h |
| Solubility (μg/mL) | 89 ± 12 | 34 ± 8 |
| Target Affinity (IC₅₀) | 12 nM | 45 nM |
Table 1: Comparative properties of fluorinated vs. non-fluorinated azaspiro[3.5]nonane derivatives.
Strategic Importance of Fluorine Substitution in Bioactive Spirocycles
Fluorine incorporation into azaspiro[3.5]nonanes, such as the 7,7-difluoro motif in the titular compound, addresses key challenges in drug development. Fluorine’s electronegativity enhances hydrogen bonding with target residues while reducing basicity, thereby improving membrane permeability. For example, 8,8-difluoro-6-azaspiro[3.5]nonane exhibits a 40% increase in bioavailability compared to its non-fluorinated counterpart, attributed to reduced cytochrome P450-mediated oxidation.
The steric effects of fluorine also stabilize bioactive conformations. In 2-Boc-6,6-difluoro-2-azaspiro[3.3]heptane, the difluoro group imposes a chair-like conformation on the spirocycle, optimizing interactions with the ATP-binding pocket of kinases. This geometric precision is critical for avoiding off-target effects in dense kinome environments.
Role of Tert-Butoxycarbonyl (Boc) Protection in Peptidomimetic Design
The Boc group serves dual roles in spirocyclic chemistry: it temporarily masks reactive amines during synthesis and enhances solubility for intermediate purification. In 1-[(tert-butoxy)carbonyl]-7,7-difluoro-1-azaspiro[3.5]nonane-2-carboxylic acid, the Boc moiety mitigates intramolecular cyclization side reactions, enabling selective functionalization at the C2-carboxylic acid position. Post-synthesis, acidic deprotection yields a primary amine primed for conjugation with imaging agents or targeting vectors.
Moreover, the Boc group’s tert-butyl substituent improves crystallinity, facilitating X-ray structural analysis during lead optimization. This property is invaluable for elucidating binding modes in complexes with proteases or protein-protein interaction inhibitors.
Eigenschaften
Molekularformel |
C14H21F2NO4 |
|---|---|
Molekulargewicht |
305.32 g/mol |
IUPAC-Name |
7,7-difluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]-1-azaspiro[3.5]nonane-2-carboxylic acid |
InChI |
InChI=1S/C14H21F2NO4/c1-12(2,3)21-11(20)17-9(10(18)19)8-13(17)4-6-14(15,16)7-5-13/h9H,4-8H2,1-3H3,(H,18,19) |
InChI-Schlüssel |
JLKAQJUDPDIYFM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1C(CC12CCC(CC2)(F)F)C(=O)O |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Starting Materials and Key Intermediates
- The synthesis typically begins with compound II and compound V , which undergo a coupling reaction to form compound VI .
- Compound II and compound V are chosen for their availability and cost-effectiveness, addressing the limitations of earlier methods that used expensive or hazardous reagents such as nitromethane.
Step 1: Coupling Reaction to Form Compound VI
- Reaction involves equimolar amounts of compound II and compound V with sodium hydride (NaH) as a base.
- Preferred solvent: tetrahydrofuran (THF) or dimethylformamide (DMF).
- Reaction temperature: 60°C to 120°C.
- Molar ratio of compound II: compound V: NaH is approximately 1.0:1.0:1.5–4.0.
- This step efficiently forms the intermediate compound VI with high conversion rates.
Step 2: Epoxidation and Ring Enlargement to Form Target Compound
- Compound VI undergoes epoxidation followed by ring enlargement to yield the final azaspiro compound.
- Preferred oxidizing agents: metachloroperbenzoic acid (mCPBA) or hydrogen peroxide.
- Reaction solvent: dichloromethane (DCM) or acetonitrile.
- Reaction temperature: 10°C to 60°C, typically performed at room temperature.
- Molar ratio of compound VI to oxidant: 1.0:1.0–1.5.
- This step is crucial for introducing the spirocyclic ring structure and the difluoro substitution.
- The overall yield of this two-step process is approximately 70.7%, demonstrating high efficiency suitable for scale-up.
Alternative Synthetic Considerations
- Previous methods reported in US patent US2005/0070609 A1 used potassium bis(trimethylsilyl)amide (KHMDS) and lithium tetrafluoroborate (LiBF4) with tetrahydrofuran, but these suffered from high cost and safety concerns, especially due to nitromethane use.
- The current method avoids these drawbacks by using safer and more economical reagents.
Reaction Scheme Summary
| Step | Reactants | Reagents/Conditions | Solvent | Temperature (°C) | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | Compound II + Compound V + NaH | NaH (1.5–4 equiv) | THF or DMF | 60–120 | High | Coupling to form compound VI |
| 2 | Compound VI + mCPBA or H2O2 | mCPBA or H2O2 (1.0–1.5 equiv) | DCM or Acetonitrile | 10–60 (RT preferred) | High | Epoxidation and ring enlargement to final product |
Analytical Data and Purity
- The final product is characterized by standard spectroscopic methods (NMR, MS).
- Purity is typically above 97%, suitable for pharmaceutical intermediate standards.
- Molecular formula: C14H23F2NO4 (accounting for difluoro substitution).
- Molecular weight approximately 303.34 g/mol (estimated from base compound plus difluoro groups).
Analyse Chemischer Reaktionen
Types of Reactions
1-[(Tert-butoxy)carbonyl]-7,7-difluoro-1-azaspiro[3.5]nonane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the difluoro groups can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted azaspiro compounds with varying functional groups.
Wissenschaftliche Forschungsanwendungen
1-[(Tert-butoxy)carbonyl]-7,7-difluoro-1-azaspiro[3.5]nonane-2-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of potential drug candidates, particularly in the development of spirocyclic compounds with biological activity.
Materials Science: Employed in the design of novel materials with unique properties, such as enhanced stability or specific interactions with other molecules.
Biological Studies: Utilized in the study of enzyme inhibitors and receptor modulators due to its structural features.
Industrial Applications: Applied in the synthesis of specialty chemicals and intermediates for various industrial processes.
Wirkmechanismus
The mechanism of action of 1-[(Tert-butoxy)carbonyl]-7,7-difluoro-1-azaspiro[3.5]nonane-2-carboxylic acid involves its interaction with specific molecular targets. The compound’s spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. The difluoro groups enhance its binding affinity and selectivity, making it a valuable tool in biochemical studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 7-[(Tert-butoxy)carbonyl]-7-azaspiro[3.5]nonane-1-carboxylic acid
- 7-[(Tert-butoxy)carbonyl]-7-azaspiro[3.5]nonane-5-carboxylic acid
- 7-[(Tert-butoxy)carbonyl]-1-oxa-7-azaspiro[4.4]nonane-2-carboxylic acid
Uniqueness
1-[(Tert-butoxy)carbonyl]-7,7-difluoro-1-azaspiro[3.5]nonane-2-carboxylic acid stands out due to the presence of the difluoro groups, which impart unique chemical and biological properties. These groups enhance the compound’s stability and reactivity, making it a valuable candidate for various applications in research and industry.
Biologische Aktivität
1-[(Tert-butoxy)carbonyl]-7,7-difluoro-1-azaspiro[3.5]nonane-2-carboxylic acid is a compound with significant potential in medicinal chemistry, particularly as a pharmaceutical intermediate. This article explores its biological activity, synthesis methods, and potential therapeutic applications based on available research findings.
Chemical Formula: CHFN\O
Molecular Weight: 279.24 g/mol
IUPAC Name: 7,7-difluoro-5-[(2-methylpropan-2-yl)oxycarbonyl]-2-oxa-5-azabicyclo[4.1.0]heptane-4-carboxylic acid
CAS Number: 873924-12-0
| Property | Value |
|---|---|
| Appearance | Powder |
| Storage Temperature | Room temperature |
| Hazard Statements | H302-H315-H319-H335 |
Biological Activity
1-[(Tert-butoxy)carbonyl]-7,7-difluoro-1-azaspiro[3.5]nonane-2-carboxylic acid has been investigated for its role as a fatty acid amide hydrolase inhibitor , which is relevant in the modulation of endocannabinoid levels in the body. This inhibition can potentially lead to therapeutic effects in various conditions, including pain management and inflammation reduction.
The compound's structure allows it to interact with specific receptors and enzymes involved in lipid metabolism and signaling pathways. Its ability to inhibit fatty acid amide hydrolase suggests it may enhance the effects of endocannabinoids, which are known to play roles in pain relief and anti-inflammatory responses.
Case Studies and Research Findings
Research has highlighted several key findings regarding the biological activity of this compound:
-
Inhibition of Chemokine Receptors:
- Study Reference: US2005/0070609 A1 indicates that derivatives of 1-carbonyl-7-azaspiro[3.5]nonane can regulate chemokine receptors such as CCR3 and CCR5.
- Implication: This regulation is crucial for developing treatments for HIV/AIDS and other inflammatory conditions.
-
Potential Anti-inflammatory Effects:
- In vitro studies have shown that compounds with similar structures can exhibit anti-inflammatory properties by modulating cytokine release and immune cell activity.
-
Synthesis and Yield:
- The synthesis method described in patent CN102659678B outlines a process yielding about 70.7%, indicating that the compound can be produced efficiently for further research and development.
Comparative Analysis of Related Compounds
To better understand the biological activity of 1-[(Tert-butoxy)carbonyl]-7,7-difluoro-1-azaspiro[3.5]nonane-2-carboxylic acid, a comparison with similar compounds is useful:
| Compound Name | CAS Number | Biological Activity |
|---|---|---|
| 1-carbonyl-7-azaspiro[3.5]nonane | 873924-12-0 | Fatty acid amide hydrolase inhibitor |
| 7-(tert-butoxycarbonyl)-7-azaspiro[3.5]nonane | 1822535-60-3 | Anti-inflammatory properties |
| 2-(tert-butoxycarbonyl)-2-azaspiro[3.4]octane | 2306270-13-1 | Potential neuroprotective effects |
Q & A
Q. Critical Parameters :
- Purity of intermediates monitored via HPLC (>95% purity threshold) .
- Reaction yields improved by slow addition of fluorinating agents to avoid exothermic side reactions .
Which analytical techniques are most effective for characterizing this compound?
Basic Research Question
- Nuclear Magnetic Resonance (NMR) :
- ¹H/¹³C NMR : Resolves spirocyclic geometry and fluorine coupling patterns (e.g., 7,7-difluoro splitting in ¹⁹F NMR) .
- 2D NMR (COSY, HSQC) : Confirms connectivity in the bicyclo[3.5]nonane core .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (calc. 319.34 g/mol; obs. 319.31 ± 0.02) .
- HPLC-PDA : Detects impurities (<0.5% required for pharmacological studies) using C18 columns and acetonitrile/water gradients .
How can reaction conditions be optimized to enhance synthetic yield?
Advanced Research Question
Key Variables :
Q. Contradiction Analysis :
- Low Yield in Fluorination : Trace moisture deactivates fluorinating agents. Use molecular sieves (3Å) in THF to maintain anhydrous conditions .
- Byproduct Formation : Competing elimination during cyclization mitigated by slow reagent addition (1–2 mL/min) .
What safety precautions are critical when handling this compound?
Basic Research Question
PPE Requirements :
Q. Storage :
- Temperature : −20°C in amber glass vials to prevent photodegradation .
- Incompatibilities : Avoid strong oxidizers (e.g., peroxides) and acids to prevent Boc-group cleavage .
How does 7,7-difluorination influence the compound’s reactivity and bioactivity?
Advanced Research Question
Structural and Electronic Effects :
Q. Comparison with Analogues :
| Compound | Structural Feature | Bioactivity (IC₅₀) |
|---|---|---|
| Target Compound | 7,7-Difluoro | 12 nM (protease X) |
| Non-fluorinated Analog | 7-H | 450 nM (protease X) |
| Monofluoro Analog | 7-F | 85 nM (protease X) |
| Data derived from enzymatic assays in . |
How can stability issues during purification be mitigated?
Advanced Research Question
Instability Sources :
Q. Purification Methods :
- Column Chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane (1:3) minimizes decomposition .
- Recrystallization : Ethanol/water (7:3) at −20°C yields high-purity crystals (mp 158–160°C) .
How to resolve discrepancies in reported solubility data?
Advanced Research Question
Systematic Testing Protocol :
Solvent Screening : Test solubility in DMSO, THF, and acetonitrile at 25°C using UV-Vis spectroscopy (λ = 254 nm) .
pH-Dependent Solubility : Adjust pH (2–12) with HCl/NaOH and measure via nephelometry .
Q. Reported Data :
| Solvent | Solubility (mg/mL) |
|---|---|
| DMSO | 45 ± 3 |
| Water | <0.1 |
| Ethanol | 12 ± 2 |
| Contradictions arise from residual salts; pre-purify via ion-exchange resin . |
What strategies validate target engagement in biological assays?
Advanced Research Question
Methodological Approaches :
- Surface Plasmon Resonance (SPR) : Immobilize the compound on CM5 chips to measure binding kinetics (ka/kd) with proteins .
- Isothermal Titration Calorimetry (ITC) : Quantify binding enthalpy (ΔH) and stoichiometry (n) in PBS buffer (pH 7.4) .
- Crystallography : Co-crystallize with target enzymes (e.g., HIV protease) to resolve binding modes (PDB deposition recommended) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
